molecular formula C23H42NO2+ B1193998 Benzoxonium CAS No. 23884-64-2

Benzoxonium

Cat. No.: B1193998
CAS No.: 23884-64-2
M. Wt: 364.6 g/mol
InChI Key: BTAFSOGRDASALR-UHFFFAOYSA-N
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Description

Benzoxonium chloride is a quaternary ammonium compound widely used as an antiseptic and disinfectant. It is known for its high efficacy, low toxicity, and thermal stability, making it a popular choice for skin disinfection and the prevention of infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoxonium chloride can be synthesized through the reaction of benzyl chloride with dodecylamine, followed by the addition of ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired quaternary ammonium compound .

Industrial Production Methods

In industrial settings, this compound chloride is produced in large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation and crystallization processes to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Benzoxonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoxonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoxonium chloride involves the disruption of microbial cell membranes. As a cationic surfactant, it interacts with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This action is effective against a wide range of bacteria, fungi, and viruses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoxonium chloride stands out due to its high thermal stability and low toxicity, making it suitable for a broader range of applications compared to other similar compounds .

Properties

CAS No.

23884-64-2

Molecular Formula

C23H42NO2+

Molecular Weight

364.6 g/mol

IUPAC Name

benzyl-dodecyl-bis(2-hydroxyethyl)azanium

InChI

InChI=1S/C23H42NO2/c1-2-3-4-5-6-7-8-9-10-14-17-24(18-20-25,19-21-26)22-23-15-12-11-13-16-23/h11-13,15-16,25-26H,2-10,14,17-22H2,1H3/q+1

InChI Key

BTAFSOGRDASALR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1

23884-64-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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